molecular formula C9H11NO5 B174633 3,4-Isoxazoledicarboxylic acid, 5-methyl-, 3-ethyl 4-methyl ester CAS No. 198135-28-3

3,4-Isoxazoledicarboxylic acid, 5-methyl-, 3-ethyl 4-methyl ester

Cat. No.: B174633
CAS No.: 198135-28-3
M. Wt: 213.19 g/mol
InChI Key: HSIQYPVEKFLRCQ-UHFFFAOYSA-N
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Description

3,4-Isoxazoledicarboxylic acid, 5-methyl-, 3-ethyl 4-methyl ester is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its two ester groups and a methyl substitution, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Isoxazoledicarboxylic acid, 5-methyl-, 3-ethyl 4-methyl ester typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes or alkenes.

    Esterification: The carboxylic acid groups are then esterified using alcohols (ethyl alcohol and methyl alcohol) in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions (temperature, pressure, and time) is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or thiols replace the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Chemistry

In chemistry, 3,4-Isoxazoledicarboxylic acid, 5-methyl-, 3-ethyl 4-methyl ester is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ester groups can be hydrolyzed by esterases, providing insights into enzyme specificity and activity.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. Isoxazole derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3,4-Isoxazoledicarboxylic acid, 5-methyl-, 3-ethyl 4-methyl ester involves its interaction with biological molecules through its ester and isoxazole groups. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can then participate in further biochemical reactions. The isoxazole ring can interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Isoxazoledicarboxylic acid, 5-methyl-, methyl ester
  • 3,4-Isoxazoledicarboxylic acid, 5-methyl-, ethyl ester
  • 3,4-Isoxazoledicarboxylic acid, 5-methyl-, 3-methyl 4-ethyl ester

Uniqueness

3,4-Isoxazoledicarboxylic acid, 5-methyl-, 3-ethyl 4-methyl ester is unique due to its specific ester substitutions, which confer distinct chemical properties and reactivity. The combination of ethyl and methyl esters provides a balance of hydrophobicity and reactivity, making it suitable for various applications in synthesis and research.

This compound’s unique structure allows for selective reactions and interactions, distinguishing it from other isoxazole derivatives and making it a valuable tool in scientific and industrial applications.

Properties

IUPAC Name

3-O-ethyl 4-O-methyl 5-methyl-1,2-oxazole-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c1-4-14-9(12)7-6(8(11)13-3)5(2)15-10-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIQYPVEKFLRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60416047
Record name 3,4-Isoxazoledicarboxylic acid, 5-methyl-, 3-ethyl 4-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198135-28-3
Record name 3,4-Isoxazoledicarboxylic acid, 5-methyl-, 3-ethyl 4-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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